Boc-His-OH
CAS No.: 17791-52-5
VCID: VC21539125
Molecular Formula: C11H17N3O4
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-His-OH, or tert-butyloxycarbonyl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its protective group, which prevents unwanted reactions during the synthesis process. The compound has a molecular formula of C11H17N3O4 and a molecular weight of 255.270 g/mol . Synthesis and ApplicationsBoc-His-OH is used extensively in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Boc group protects the amino group of histidine, preventing it from participating in unwanted reactions during the synthesis process. Once the peptide is synthesized, the Boc group can be easily removed under acidic conditions, such as using hydrochloric acid . Synthesis ExampleIn a study on the synthesis of peptides, Boc-His-OH was used as a starting material. The Boc group was removed using 3 N HCl, followed by the addition of other amino acids to form dipeptides and tripeptides. These peptides were evaluated for their antimicrobial properties . Research FindingsRecent research has explored the use of Boc-His-OH in various biochemical reactions. For instance, it has been used as a substrate in esterification reactions catalyzed by enzymes like papain (PAP) and its imprinted materials (PCIMPs). The kinetic parameters of these reactions were determined using the Michaelis-Menten equation, showing enhanced catalytic activity with PCIMPs . Data Table: Kinetic Parameters of PAP and PAP/PCIMPs
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CAS No. | 17791-52-5 | ||||||||||||||||||||
Product Name | Boc-His-OH | ||||||||||||||||||||
Molecular Formula | C11H17N3O4 | ||||||||||||||||||||
Molecular Weight | 255.27 g/mol | ||||||||||||||||||||
IUPAC Name | 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16) | ||||||||||||||||||||
Standard InChIKey | AYMLQYFMYHISQO-UHFFFAOYSA-N | ||||||||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | ||||||||||||||||||||
SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | ||||||||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | ||||||||||||||||||||
Synonyms | Boc-His-OH;17791-52-5;N-Boc-L-Histidine;Boc-L-Histidine;Nalpha-(tert-Butoxycarbonyl)-L-histidine;Nalpha-boc-L-histidine;n|A-boc-l-histidine;tert-Butyloxycarbonyl-L-histidine;AYMLQYFMYHISQO-QMMMGPOBSA-N;N-(tert-Butoxycarbonyl)-L-histidine;ST058120;(S)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(1H-IMIDAZOL-4-YL)PROPANOICACID;N-alpha-t-Boc-L-histidine;PubChem14952;L-Histidine,N-[(1,1-dimethylethoxy)carbonyl]-;AC1L3DDF;AC1Q1MSA;AC1Q5XNN;BOC-L-HIS-OH;N.alpha.-boc-L-histidine;BOC-L-HISTIDINE-OH;N-t-butoxycarbonylhistidine;(L)-BOC-L-His-OH;N-A-BOC-L-HISTIDINE;KSC494I5L | ||||||||||||||||||||
PubChem Compound | 333506 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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